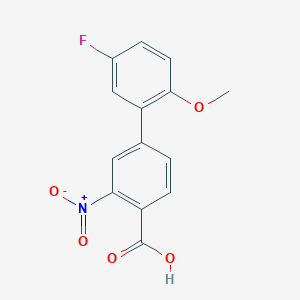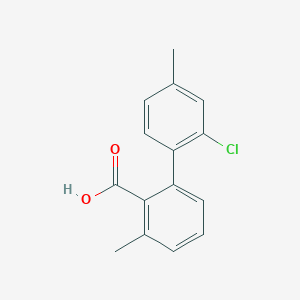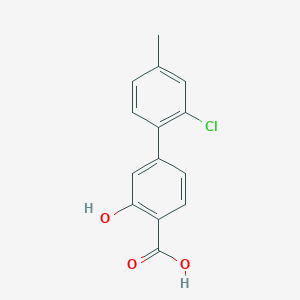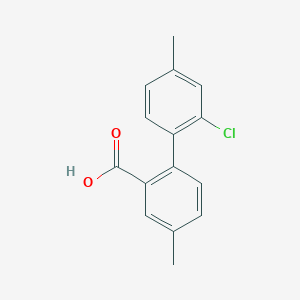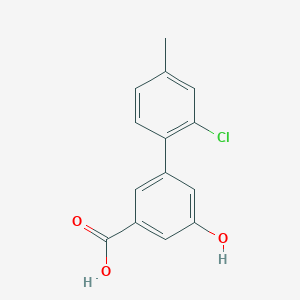
3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid, or MCHPA, is a phenolic compound with a wide range of applications in the medical and scientific research fields. It is a white crystalline powder that is soluble in water, alcohol, and other organic solvents. MCHPA is used as a reagent in organic synthesis, as a dye in the textile industry, and as an antioxidant and preservative in food and cosmetics. In the scientific research field, MCHPA has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-bacterial agent. In
科学研究应用
MCHPA has been studied for its potential applications in the medical and scientific research fields. It has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been studied for its potential to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In addition, MCHPA has been studied for its potential to reduce inflammation and oxidative stress. It has also been studied for its ability to inhibit the growth of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
作用机制
The exact mechanism of action of MCHPA is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, MCHPA has been found to inhibit the activity of certain transcription factors, such as NF-κB and AP-1. It is also believed to act by inhibiting the activity of certain signaling pathways, such as the MAPK and PI3K pathways.
Biochemical and Physiological Effects
MCHPA has been found to possess a variety of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, transcription factors, and signaling pathways. In addition, it has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been found to reduce inflammation and oxidative stress, and to inhibit the growth of cancer cell lines and certain bacteria.
实验室实验的优点和局限性
The use of MCHPA in laboratory experiments has a number of advantages and limitations. The main advantage is that it is a relatively inexpensive compound that is easy to obtain and use. In addition, it is a relatively stable compound that is soluble in water, alcohol, and other organic solvents. However, it is important to note that MCHPA is a relatively potent compound, and as such, care must be taken to ensure that it is handled and used safely.
未来方向
There are a number of potential future directions for the use of MCHPA in the medical and scientific research fields. One potential direction is the development of new and improved synthesis methods for the production of MCHPA. In addition, further research into the biochemical and physiological effects of MCHPA could lead to the development of novel therapeutic agents. Furthermore, further research into the mechanism of action of MCHPA could lead to the development of new and improved therapeutic strategies. Finally, further research into the potential applications of MCHPA in the food and cosmetic industries could lead to the development of new and improved products.
合成方法
MCHPA can be synthesized through a variety of methods. The most common method involves the reaction of 2-chloro-4-methylphenol and 5-hydroxybenzoic acid in the presence of an acid catalyst. The reaction is typically conducted in an aqueous solution at a temperature of 100-120°C for 2-3 hours. The product is then isolated and purified by column chromatography or recrystallization.
属性
IUPAC Name |
3-(2-chloro-4-methylphenyl)-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-8-2-3-12(13(15)4-8)9-5-10(14(17)18)7-11(16)6-9/h2-7,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJCVGNHCZNZPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690232 |
Source


|
| Record name | 2'-Chloro-5-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258622-09-1 |
Source


|
| Record name | 2'-Chloro-5-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


